8-氨基咖啡因

描述

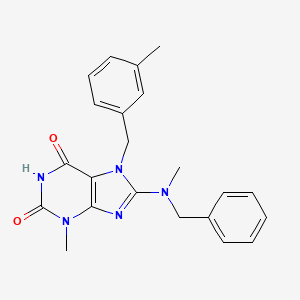

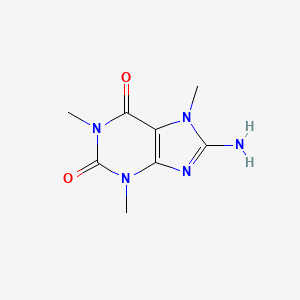

8-Aminocaffeine is a derivative of caffeine, which is a central nervous system (CNS) stimulant of the methylxanthine class . It is often abbreviated as AQ and is a pale yellow solid . It is structurally analogous to 8-hydroxyquinoline .

Synthesis Analysis

The synthesis of 8-aminocaffeine involves the reduction of 8-nitrocaffeine, which is synthesized by nitration of caffeine with nitric acid in glacial acetic acid, with sodium hydrosulfite in a neutral medium .Molecular Structure Analysis

The structure of 8-aminocaffeine was confirmed by elementary analysis and IR spectra . The conjugates C-BSA and C-HSA (caffeine–bovine serum albumin and caffeine–human serum albumin) were produced by diazotization of 8-aminocaffeine with an equimolar amount of sodium nitrite .Chemical Reactions Analysis

8-Aminocaffeine interacts with phenols and amines, and consequently, it will react with such amino acids contained in the protein as tyrosine, histidine, and lysine . The diazonium salt of 8-aminocaffeine interacts with these amino acids .科学研究应用

Conjugated Caffeine-Protein Antigens

8-Aminocaffeine has been used in the synthesis of conjugated caffeine-protein antigens . These conjugates are used for the production of antibodies for biologically active compounds. Such antibodies are capable of neutralizing the pharmacological action of drugs .

Quantitative Determination of Drugs

The antibodies produced from the conjugated caffeine-protein antigens are also used for the quantitative determination of drugs in organs and tissues by the highly sensitive radioimmune method .

Directed Transport of Biologically Active Compounds

Studies have demonstrated the possibility of using proteins for the directed transport of biologically active compounds covalently bonded to them into definite cells . 8-Aminocaffeine plays a crucial role in this process.

Synthesis of Preparations with Various Caffeine Contents

Depending on the different weight ratio of Bovine Serum Albumin (BSA) and the initial 8-aminocaffeine, conjugates with different percent contents of caffeine are formed . The degree of substitution increases in direct proportion to the amount of 8-aminocaffeine introduced into the reaction .

Therapeutic Uses

Amino acids, including 8-Aminocaffeine, play vital roles in the body such as in protein synthesis and as precursors in the production of secondary metabolism molecules . They are found in all parts of the body and are essential for optimal metabolism and proper body functioning .

Treatment of Diseases

Amino acids and their oxygenases isolated from various organisms are potent candidates in the treatment of diseases which include cancers, inflammations, as well as antibacterial agents .

作用机制

Target of Action

8-Aminocaffeine primarily targets Monoamine Oxidases (MAOs) . MAOs are enzymes that are involved in the oxidative deamination of monoamine neurotransmitters . They are present in the outer mitochondrial membranes of various cells, including astrocytes, radial glia, and catecholaminergic and serotoninergic neurons .

Mode of Action

8-Aminocaffeine acts as a MAO inhibitor . It binds reversibly and competitively to both MAO enzymes . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .

Biochemical Pathways

The inhibition of MAOs by 8-Aminocaffeine affects the metabolic pathways of monoamine neurotransmitters . Normally, MAOs metabolize these neurotransmitters into corresponding aldehydes and byproducts, including hydrogen peroxide (H2O2) and ammonia . The inhibition of maos by 8-aminocaffeine prevents this metabolism, leading to an increase in the levels of monoamine neurotransmitters .

Pharmacokinetics

Caffeine is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system . It is known to exhibit large inter-individual variability in its pharmacokinetics, which can be influenced by factors such as lifestyle (e.g., smoking) and medication metabolized via CYP1A2 .

Result of Action

The inhibition of MAOs by 8-Aminocaffeine leads to an increase in the levels of monoamine neurotransmitters . This can have various effects depending on the specific neurotransmitter. For example, an increase in dopamine levels can lead to enhanced mood and increased alertness .

Action Environment

The action of 8-Aminocaffeine can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized via CYP1A2 can affect the metabolism of 8-Aminocaffeine . Additionally, lifestyle factors such as smoking can also influence its pharmacokinetics .

未来方向

Research on 8-aminocaffeine and its derivatives could lead to the development of new analogues with similar or novel pharmacological profiles, including antiproliferative activity . The MAO inhibitory effects of caffeine should be taken into consideration when using this drug in vitro and in tissue culture experiments where higher doses and concentrations of caffeine are often used .

属性

IUPAC Name |

8-amino-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEIUJGJYPUELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191235 | |

| Record name | 8-Aminocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Aminocaffeine | |

CAS RN |

37789-28-9 | |

| Record name | 8-Amino-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37789-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Aminocaffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037789289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11261 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Aminocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate](/img/structure/B3406625.png)

![(E)-methyl 2-(2-(cinnamylthio)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B3406641.png)

![(2Z)-2-[(4-methylphenyl)formamido]-3-(3-methylthiophen-2-yl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B3406666.png)

![2-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid](/img/structure/B3406674.png)

![(2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3406675.png)

![(2E)-3-[(3-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B3406676.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3406692.png)

![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3406698.png)